P505-15 hydrochloride, also known as PRT062607, is a highly selective inhibitor of spleen tyrosine kinase (SYK). This compound is primarily utilized in scientific research and has shown potential therapeutic applications in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia. The selectivity of P505-15 hydrochloride for SYK over other kinases is significant, with an inhibitory concentration (IC50) of approximately 1 nM, making it more than 80-fold selective compared to other kinases like Fgr, Lyn, and Zap70 .
P505-15 hydrochloride is classified as a small molecule drug and belongs to the category of kinase inhibitors. It is synthesized through organic chemistry methods and has been characterized for its potency and selectivity against SYK. The compound is derived from a specific chemical structure designed to interact with the active site of SYK, thereby inhibiting its function in cellular signaling pathways .
The synthesis of P505-15 hydrochloride involves several organic synthesis techniques, which can include batch and continuous flow processes. These methods are tailored to ensure high purity suitable for pharmaceutical applications. The precise industrial production methods remain proprietary and are not publicly disclosed.
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. The compound's structure includes a pyrimidine core with various functional groups that enhance its binding affinity to SYK. The synthetic route may involve multiple steps including amination, carboxylation, and acetylation reactions .
P505-15 hydrochloride has a complex molecular structure characterized by a pyrimidine ring substituted with various functional groups. Its chemical formula is C17H22N6O2·HCl, indicating the presence of multiple nitrogen atoms that are crucial for its biological activity.
The detailed molecular structure can be represented as follows:
P505-15 hydrochloride primarily engages in substitution reactions when interacting with biological molecules. Its main reaction pathway involves the inhibition of SYK by preventing the phosphorylation of downstream signaling molecules involved in B-cell receptor signaling.
In laboratory settings, P505-15 hydrochloride is often used in conjunction with other reagents under physiological conditions that mimic the human body. This facilitates the study of its effects on cellular signaling pathways, particularly those related to B-cell activation and proliferation .
P505-15 hydrochloride functions by selectively inhibiting SYK, a cytoplasmic tyrosine kinase critical for B-cell receptor signaling. By binding to the active site of SYK, it blocks the phosphorylation cascade that leads to cell survival and proliferation signals.
The inhibition effect results in reduced cell viability and promotes apoptosis in B-cell malignancies. This mechanism highlights its potential as a therapeutic agent for diseases driven by aberrant B-cell signaling .
P505-15 hydrochloride has diverse applications across various scientific fields:
P505-15 hydrochloride (chemical name: 4-(3-(2H-1,2,3-triazol-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino)pyrimidine-5-carboxamide acetate hydrochloride) is a highly selective adenosine triphosphate-competitive inhibitor targeting spleen tyrosine kinase with an half maximal inhibitory concentration of 1 nanomolar in cell-free assays [1] [6]. The compound exhibits remarkable selectivity due to its optimized binding to the spleen tyrosine kinase adenosine triphosphate pocket, forming critical hydrogen bonds with hinge region residues (Cys502) and hydrophobic interactions within a unique hydrophobic pocket [6]. Kinase profiling across 270 human kinases demonstrated that P505-15 hydrochloride maintains at least 80-fold greater selectivity for spleen tyrosine kinase versus closely related kinases including zeta-chain-associated protein kinase 70 (half maximal inhibitory concentration = 108 nanomolar), Fgr (half maximal inhibitory concentration = 81 nanomolar), Fms-like tyrosine kinase 3 (half maximal inhibitory concentration = 88 nanomolar), and proline-rich tyrosine kinase 2 (half maximal inhibitory concentration = 123 nanomolar) [1] [6]. This selectivity profile minimizes off-target effects commonly observed with earlier spleen tyrosine kinase inhibitors such as R406 (fostamatinib active metabolite), which exhibits significant activity against Fms-like tyrosine kinase 3, lymphocyte-specific protein tyrosine kinase, Janus kinase isoforms, and mast/stem cell growth factor receptor Kit [1].
Table 1: Kinase Selectivity Profile of P505-15 Hydrochloride
| Kinase Target | Half Maximal Inhibitory Concentration (nM) | Selectivity Ratio vs. Spleen Tyrosine Kinase |
|---|---|---|
| Spleen Tyrosine Kinase | 1 | 1.0 |
| Fgr | 81 | 81-fold |
| Mixed Lineage Kinase 1 | 88 | 88-fold |
| Proline-rich Tyrosine Kinase 2 | 108 | 108-fold |
| Yes Proto-Oncogene | 123 | 123-fold |
| Zeta-chain-associated Protein Kinase 70 | 108 | 108-fold |
P505-15 hydrochloride profoundly disrupts B-cell receptor signaling by inhibiting spleen tyrosine kinase-mediated phosphorylation events. In malignant B-cell models including Ramos and chronic lymphocytic leukemia primary cells, P505-15 hydrochloride (0.178 micromolar) significantly reduced B-cell linker protein phosphorylation following immunoglobulin M stimulation [1] [6]. Mechanistically, this inhibition prevents the recruitment and activation of downstream effectors including extracellular signal-regulated kinase, protein kinase B, and nuclear factor kappa B [2]. Consequently, P505-15 hydrochloride triggers apoptosis in chronic lymphocytic leukemia and non-Hodgkin lymphoma cell lines (half maximal inhibitory concentration = 0.223 micromolar in Ramos cells) while simultaneously inhibiting B-cell receptor-dependent chemokine secretion (chemokine ligand 3 and chemokine ligand 4) and leukemia cell migration toward tissue homing chemokines (chemokine ligand 12 and chemokine ligand 13) [1] [2]. Combination therapy with fludarabine demonstrates synergistic enhancement of apoptosis in primary chronic lymphocytic leukemia samples, indicating potential for clinical combination regimens [1]. In xenograft models of non-Hodgkin lymphoma, oral administration significantly inhibited tumor growth and prevented B-cell receptor-mediated splenomegaly, confirming pathway modulation in vivo [1].
Table 2: Effects of P505-15 Hydrochloride on B-Cell Receptor Signaling in Malignancy Models
| B-Cell Malignancy Model | Key Signaling Effects | Functional Outcomes |
|---|---|---|
| Ramos Cell Line | Inhibition of B-cell linker protein phosphorylation (half maximal inhibitory concentration = 0.178 micromolar) | Cytotoxicity (half maximal inhibitory concentration = 0.223 micromolar) |
| Primary Chronic Lymphocytic Leukemia Cells | Reduced spleen tyrosine kinase and extracellular signal-regulated kinase phosphorylation | Impaired chemotaxis toward chemokine ligand 12/chemokine ligand 13; Synergy with fludarabine |
| Non-Hodgkin Lymphoma Xenograft | Sustained spleen tyrosine kinase suppression (>67% over 24 hours at 15 mg/kg twice daily) | Tumor growth inhibition; Prevention of splenomegaly |
Beyond B-cell receptor modulation, P505-15 hydrochloride demonstrates potent inhibition of immunoglobulin E-mediated hypersensitivity reactions through Fcε receptor 1 blockade. In basophils, P505-15 hydrochloride inhibits Fcε receptor 1-mediated degranulation with a half maximal inhibitory concentration of 0.15 micromolar [1]. This effect results from spleen tyrosine kinase's critical role in amplifying Fcε receptor 1 signaling, where activated spleen tyrosine kinase phosphorylates linker for activation of T cells and phospholipase C gamma, ultimately triggering calcium mobilization and granule release [3]. Preclinical evidence indicates this mechanism contributes to anti-inflammatory effects in immunoglobulin E-mediated disease models. In rodent collagen antibody-induced arthritis models, P505-15 hydrochloride (5-30 mg/kg twice daily orally) produced statistically significant dose-dependent efficacy at plasma concentrations achieving sustained spleen tyrosine kinase inhibition (67% average suppression over 24 hours at 15 mg/kg twice daily) [1] [6]. The compound's simultaneous targeting of both B-cell receptor and Fcε receptor pathways positions it uniquely for immune-complex mediated inflammatory conditions where both pathways contribute to pathogenesis.
P505-15 hydrochloride exhibits minimal off-target inhibition against Src-family kinases while maintaining its primary action on spleen tyrosine kinase. At concentrations effectively suppressing spleen tyrosine kinase (1 micromolar), P505-15 hydrochloride shows negligible activity against Lyn kinase (half maximal inhibitory concentration >80-fold higher than spleen tyrosine kinase) [1] [6]. This selective profile distinguishes it from earlier spleen tyrosine kinase inhibitors like dasatinib, which simultaneously targets multiple Src-family kinases including Lyn, Fyn, and lymphocyte-specific protein tyrosine kinase [2]. This selectivity is functionally significant because Lyn plays dual roles in B-cell receptor signaling: initiation through spleen tyrosine kinase phosphorylation but also negative regulation through immunoreceptor tyrosine-based inhibitory motif phosphorylation and recruitment of phosphatases [2]. Broad Src-family inhibition may disrupt these regulatory mechanisms, potentially compromising therapeutic efficacy. The selectivity of P505-15 hydrochloride preserves physiological Lyn-mediated regulatory functions while specifically inhibiting pathological spleen tyrosine kinase signaling. This precision is particularly relevant in chronic lymphocytic leukemia where Lyn-mediated hematopoietic cell-specific Lyn substrate-1 phosphorylation correlates with poor prognosis [2]. The compound's selectivity profile thus enables more precise dissection of spleen tyrosine kinase-specific functions within hematopoietic signaling networks.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2